molecular formula C10H14ClNO3 B6216150 (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid hydrochloride CAS No. 2742623-26-1

(2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid hydrochloride

Cat. No.: B6216150
CAS No.: 2742623-26-1
M. Wt: 231.7
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Description

(2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid hydrochloride is a chiral amino acid derivative. This compound is known for its significant role in various biochemical processes and its potential applications in medicinal chemistry. It is characterized by the presence of an amino group, a hydroxyphenyl group, and a methyl group attached to the alpha carbon, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzaldehyde and L-alanine.

    Formation of Intermediate: The initial step involves the formation of an imine intermediate by reacting 4-hydroxybenzaldehyde with L-alanine in the presence of a suitable catalyst.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to form the corresponding amine.

    Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to obtain the hydrochloride salt of (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The hydroxy group can undergo substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: Corresponding amines.

    Substitution: Ethers or esters of the hydroxyphenyl group.

Scientific Research Applications

(2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in enzyme-substrate interactions and protein synthesis.

    Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It interacts with enzymes and receptors involved in amino acid metabolism and neurotransmission.

    Pathways: It influences pathways related to protein synthesis, signal transduction, and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyphenylglycine: Similar structure but lacks the methyl group on the alpha carbon.

    L-Tyrosine: Similar structure but differs in the position of the hydroxy group and the presence of a carboxyl group.

Uniqueness

(2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid hydrochloride is unique due to its specific chiral configuration and the presence of both hydroxyphenyl and methyl groups, which confer distinct chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

2742623-26-1

Molecular Formula

C10H14ClNO3

Molecular Weight

231.7

Purity

95

Origin of Product

United States

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